Product packaging for Cannabigerolic acid monomethyl ether(Cat. No.:CAS No. 29624-08-6)

Cannabigerolic acid monomethyl ether

Cat. No.: B10829736
CAS No.: 29624-08-6
M. Wt: 374.5 g/mol
InChI Key: VAFRUJRAAHLCFZ-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cannabigerolic acid monomethyl ether (CBGAM) is a specialized, naturally occurring cannabinoid found in the Cannabis sativa L. plant . It belongs to the class of cannabigerol (CBG) compounds and is a structural analog of cannabigerolic acid (CBGA), which is recognized as the central biosynthetic precursor to major phytocannabinoids including tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) . In the plant's biosynthetic pathway, CBGA is formed through the conjugation of olivetolic acid and geranyl diphosphate, a reaction catalyzed by aromatic prenyltransferases such as CsPT4 . As a monomethyl ether derivative, CBGAM offers researchers a unique chemical tool to study the intricate cannabinoid biosynthesis pathway and the enzymatic activities of synthases that convert CBGA into other cannabinoids . The compound provides significant research value for investigations in plant biochemistry, synthetic biology, and metabolic engineering, particularly in efforts to optimize the production of valuable cannabinoids through heterologous expression in microbial systems like yeast . While direct pharmacological data on CBGAM is limited, its parent compound, CBG, has been investigated for a range of potential therapeutic properties, including anti-inflammatory, antibacterial, and neuroprotective effects . CBG itself has shown promise in preclinical models for conditions such as Huntington's disease and inflammatory bowel disease (IBD) . Researchers utilize CBGAM as a high-purity reference standard for the analytical characterization and quantification of cannabinoids in complex plant and synthetic mixtures, helping to advance the understanding of cannabis chemistry and the development of cannabis-based medicines . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34O4 B10829736 Cannabigerolic acid monomethyl ether CAS No. 29624-08-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29624-08-6

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-pentylbenzoic acid

InChI

InChI=1S/C23H34O4/c1-6-7-8-12-18-15-20(27-5)19(22(24)21(18)23(25)26)14-13-17(4)11-9-10-16(2)3/h10,13,15,24H,6-9,11-12,14H2,1-5H3,(H,25,26)/b17-13+

InChI Key

VAFRUJRAAHLCFZ-GHRIWEEISA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)OC

Canonical SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)OC

Origin of Product

United States

Ii. Biosynthesis and Metabolic Pathways of Cannabigerolic Acid Monomethyl Ether

Precursor Role of Cannabigerolic Acid (CBGA) in Cannabigerolic Acid Monomethyl Ether Formation

Cannabigerolic acid (CBGA) is unequivocally established as the foundational precursor for a multitude of cannabinoids. cbd-alchemy.comnih.gov Often referred to as the "mother cannabinoid," CBGA stands at a critical biosynthetic crossroads, from which other major cannabinoids are derived through the action of various enzymes. cbd-alchemy.com In the cannabis plant, geranyl pyrophosphate and olivetolic acid react to form CBGA. wikipedia.orgwikipedia.org This compound is the direct substrate for synthases that produce well-known cannabinoids like Tetrahydrocannabinolic acid (THCA), Cannabidiolic acid (CBDA), and Cannabichromenic acid (CBCA). wikipedia.orgfrontiersin.orgcaymanchem.com

The discovery and isolation of CBGAM from a Japanese domestic cannabis strain alongside THCA, CBDA, and CBCA strongly supports the role of CBGA as its direct precursor. jst.go.jpelev8presents.com The molecular structure of CBGAM, which retains the core structure of CBGA but with an added methyl group, further solidifies this precursor relationship. elev8presents.comnewphaseblends.com Therefore, the biosynthesis of CBGAM begins with the availability of CBGA in the plant's glandular trichomes. frontiersin.org

Enzymatic Pathways and Cannabinoid Synthases Involved in this compound Biosynthesis

While the specific enzyme responsible for the synthesis of CBGAM has not been definitively identified, the general pathway for cannabinoid formation from CBGA is well-understood. This process is catalyzed by a class of enzymes known as cannabinoid synthases. nih.gov These enzymes take CBGA as a substrate and convert it into the various acidic cannabinoids that accumulate in the plant. nih.gov For instance, THCA synthase, CBDA synthase, and CBCA synthase are the enzymes that catalyze the conversion of CBGA into THCA, CBDA, and CBCA, respectively. wikipedia.orgnih.gov It is hypothesized that a yet-to-be-characterized synthase or modifying enzyme is responsible for producing CBGAM from the same CBGA pool.

Many key cannabinoid synthases, including THCA synthase and CBDA synthase, belong to the berberine (B55584) bridge enzyme (BBE) superfamily of flavoproteins. biorxiv.orgnih.govgoogle.com These enzymes catalyze the oxidative cyclization of the monoterpene moiety of CBGA. biorxiv.orgnih.gov This reaction involves the formation of a carbon-carbon bond, which creates the characteristic ring structures of cannabinoids like THCA and CBDA. nih.gov The process is a form of stereospecific and regiospecific intramolecular cyclization. While this oxidative cyclization is central to the formation of major cannabinoids, the synthesis of CBGAM involves a different type of chemical modification, suggesting a different enzymatic action on the CBGA precursor.

The cannabinoid profile of a given Cannabis sativa plant, known as its chemotype, is determined by its genetic makeup. nih.gov For example, plants rich in THC possess a functional THCA synthase gene, whereas plants rich in CBD have a functional CBDA synthase gene. nih.gov Plants that accumulate high levels of CBGA are thought to have non-functional versions of these downstream cannabinoid oxidocyclases. nih.gov

The identification of CBGAM in a specific Japanese cannabis strain suggests that its production is also under genetic control. jst.go.jpelev8presents.com The presence and activity of the specific enzyme required to convert CBGA to CBGAM is likely determined by a particular gene variant or set of genes found only in certain chemotypes. A study analyzing various fiber hemp chemotypes for O-methylated cannabinoids found that at least three varieties contained consistent amounts of O-methylcannabigerol (the decarboxylated form of CBGAM), further indicating that the capacity to produce these methylated compounds is a specific genetic trait. nih.gov

Specific Chemical Modifications in this compound Formation (e.g., O-Methylation)

The name "this compound" explicitly indicates the key chemical modification involved in its formation: O-methylation. This reaction involves the addition of a methyl group (CH₃) to one of the hydroxyl (-OH) groups of the CBGA molecule, forming an ether linkage (-O-CH₃). newphaseblends.com

This process requires a specific type of enzyme, an O-methyltransferase (OMT), which would utilize a methyl donor, typically S-adenosyl-L-methionine (SAM), to carry out the reaction. The existence of O-methylated phytocannabinoids has been confirmed through the semi-synthesis and analysis of these compounds in various hemp chemotypes. nih.gov This suggests that O-methylation is a valid, albeit less common, biosynthetic route for modifying cannabinoids in the Cannabis plant. The formation of CBGAM is therefore a clear example of this specific enzymatic modification acting on the central precursor, CBGA.

Comparative Biosynthetic Routes of Related Cannabinoids

The biosynthetic pathway of CBGAM diverges significantly from that of the more abundant cannabinoids like THCA, CBDA, and CBCA. While all originate from CBGA, the enzymatic process and the resulting chemical transformation are distinct.

The routes to THCA, CBDA, and CBCA are all characterized by an oxidative cyclization reaction, catalyzed by specific synthases (THCAS, CBDAS, CBCAS) from the BBE superfamily. nih.govnih.govnih.gov These enzymes rearrange the geranyl group of CBGA to form new cyclic structures.

In contrast, the formation of CBGAM involves O-methylation , a transfer of a methyl group to an oxygen atom on the resorcinolic acid core of CBGA. newphaseblends.comnih.gov This reaction does not involve the cyclization of the geranyl tail. This fundamental difference in the enzymatic action leads to a structurally distinct class of cannabinoid.

The table below provides a comparative overview of these biosynthetic pathways.

Iii. Molecular Pharmacology and Receptor Interactions of Cannabigerolic Acid Monomethyl Ether

Ligand-Receptor Binding Studies (In Silico and Investigative)

Ligand-receptor binding studies, both computational (in silico) and experimental, are crucial for elucidating the mechanism of action for novel compounds. For CBGA-MME, direct binding data is largely unavailable. Therefore, the analysis relies heavily on predictive models and the established binding profiles of structurally similar cannabinoids, primarily CBG and CBGA.

While direct studies on CBGA-MME are pending, the interactions of its parent compounds with the primary cannabinoid receptors, CB1 and CB2, have been characterized, suggesting potential, though likely weak, interactions for CBGA-MME.

Cannabigerol (B157186) (CBG) generally demonstrates a low affinity for both CB1 and CB2 receptors. colab.wsnih.gov It is considered a partial agonist at both receptors. nih.gov Studies using radioligand binding assays have reported Ki values for CBG in the low micromolar range for both CB1 and CB2. nih.gov Interestingly, some research indicates that CBG acts as a partial agonist for the CB2 receptor while having minimal direct activating effect on the CB1 receptor. nih.gov Further complicating the picture, evidence suggests that in cellular environments where both receptors are present, forming CB1-CB2 heteromers, CBG displays a higher affinity for the CB2 receptor. nih.gov

For Cannabigerolic acid (CBGA), the data is somewhat conflicting. A broad screening assay found that CBGA did not significantly affect CB1 or CB2 receptors. nih.gov However, other functional assessments have characterized its activity as being, at a minimum, partial. nih.gov This suggests that any interaction CBGA-MME might have with these receptors would likely be nuanced and potentially dependent on the specific cellular context and signaling pathway being measured.

Binding and Activity of Related Compounds at Cannabinoid Receptors

CompoundReceptorBinding Affinity (Ki)Receptor ActivitySource
Cannabigerol (CBG)CB1Low micromolarPartial Agonist nih.govnih.gov
Cannabigerol (CBG)CB2152 nM / 56 nM (in CB1-CB2 heteromer context)Partial Agonist nih.gov
Cannabigerolic Acid (CBGA)CB1 / CB2Not significant in some assaysPartial action suggested nih.govnih.gov

Beyond the classical cannabinoid receptors, phytocannabinoids are known to interact with a wide array of other cellular targets. It is plausible that CBGA-MME shares some of these interactions, based on the activities of CBG and CBGA.

Transient Receptor Potential (TRP) Channels: These ion channels are involved in sensory perception. CBGA has been shown to activate TRPV1, a key channel in pain perception, and is identified as a potent inhibitor of the TRPM7 ion channel, which is implicated in pathologies like cancer and stroke. nih.govus.esnih.govnih.gov CBG is known to be an antagonist of the TRPM8 channel. newphaseblends.com

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are critical in regulating metabolism. Both CBG and its acidic precursor, CBGA, have been identified as dual agonists for PPARα and PPARγ, suggesting a role in metabolic regulation. nih.govnih.govnih.gov

Serotonin (B10506) and Adrenergic Receptors: CBG has demonstrated activity as a moderately potent antagonist for the serotonin 5-HT1A receptor and, uniquely among known cannabinoids, as a potent agonist for the alpha-2 adrenergic receptor. nih.govnih.gov These interactions may underlie some of the neuroprotective and other biological activities reported for CBG. nih.gov

Interactions of Related Compounds with Non-Cannabinoid Targets

CompoundTargetObserved InteractionSource
Cannabigerolic Acid (CBGA)TRPV1Agonist nih.govfrontiersin.org
Cannabigerolic Acid (CBGA)TRPM7Potent Inhibitor nih.govnih.gov
Cannabigerol (CBG)TRPM8Antagonist newphaseblends.com
Cannabigerol (CBG)PPARα/γDual Agonist nih.govnih.gov
Cannabigerolic Acid (CBGA)PPARα/γDual Agonist nih.govnih.gov
Cannabigerol (CBG)5-HT1A ReceptorAntagonist nih.govnih.gov
Cannabigerol (CBG)Alpha-2 Adrenergic ReceptorAgonist nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or enzyme) to form a stable complex. mdpi.com These in silico studies are invaluable for predicting binding affinity and understanding the molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex, especially in the absence of empirical data. chemrxiv.org

While no specific molecular docking studies for CBGA-MME have been published, research on related cannabinoids provides a framework for how it might interact with biological targets. For instance, docking studies of a CBG derivative (CBG-5C) with the CB1 receptor yielded a high binding score of -10.321 kcal/mol, stabilized by hydrogen bonds and π-π stacking interactions. chemrxiv.org Similarly, when CBGA was docked into the active site of its enzyme, THCA synthase, the interaction energies were calculated to be between -7.02 and -7.16 kcal/mol for "drug type" cannabis varieties. bioinformation.net These studies highlight the types of interactions that likely govern the binding of cannabinoids and suggest that CBGA-MME would engage with receptor pockets through a similar combination of forces.

Example Molecular Docking Scores for Related Cannabinoids

LigandProtein TargetPredicted Binding Affinity (kcal/mol)Source
CBG-5C (derivative)CB1 Receptor-10.321 chemrxiv.org
Δ9-THCAcetylcholinesterase (AChE)-10.3 mdpi.com
Cannabigerol (CBG)DPP-4-6.39 sciety.org
Cannabigerolic Acid (CBGA)THCA Synthase-7.02 to -7.16 bioinformation.net

Modulation of Endogenous Signaling Pathways

The binding of a ligand to a receptor initiates a cascade of intracellular events known as a signaling pathway. Based on its relatives, CBGA-MME could modulate several such pathways.

CBG has been shown to be an effective regulator of endocannabinoid signaling, particularly at CB1-CB2 heteroreceptor complexes. nih.gov Its presence can modulate the downstream signals (such as cAMP levels, pERK phosphorylation, and β-arrestin recruitment) that are initiated by other cannabinoid agonists. nih.gov

Furthermore, the interaction of CBGA with the TRPM7 channel provides a clear example of pathway modulation. The inhibition of this channel by CBGA is dependent on the channel's functional kinase domain and is sensitized by the presence of intracellular magnesium (both free Mg2+ and Mg⋅ATP). nih.govnih.gov This indicates a sophisticated mechanism of action that is integrated with the cell's metabolic state. Activation of PPARs by cannabinoids like CBG and CBGA can also lead to the regulation of gene transcription, representing a direct pathway to influencing cellular function over a longer term. nih.govnih.gov

Enzymatic Modulation and Inhibition (e.g., Fatty Acid Amide Hydrolase Inhibition by related Cannabinoids)

In addition to receptor binding, cannabinoids can exert their effects by modulating the activity of key enzymes. A primary example is the inhibition of Fatty Acid Amide Hydrolase (FAAH).

FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). mdpi.comresearchgate.net By inhibiting FAAH, the levels of anandamide in the synapse are increased, prolonging its natural signaling effects at cannabinoid receptors. mdpi.comnih.gov This is considered a strategic approach to modulate the endocannabinoid system while potentially avoiding some of the side effects of direct receptor agonists. researchgate.netuniversiteitleiden.nl

CBG is known to be an inhibitor of FAAH, although it is reportedly less potent in this action than cannabidiol (B1668261) (CBD). nih.gov This established activity within the cannabigerol family suggests that CBGA-MME may also possess FAAH-inhibitory properties. Beyond FAAH, related compounds have shown other enzymatic interactions; for example, CBGA has been found to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1), enzymes that are relevant in the context of neurodegenerative diseases. nih.gov

Iv. in Vitro Pharmacological Investigations of Cannabigerolic Acid Monomethyl Ether

Cellular Assays and Models for Compound Evaluation

The initial assessment of a compound's bioactivity and safety profile is conducted through a variety of in vitro cellular assays. For a phytocannabinoid like CBGAM, these assays are selected to model specific physiological or pathological conditions.

Commonly used cell lines for evaluating the anti-inflammatory potential of cannabinoids include immortalized human keratinocytes (HaCaT cells). These cells are particularly relevant for modeling skin inflammation, such as allergic contact dermatitis. Researchers can stimulate these cells with pro-inflammatory agents like polyinosinic-polycytidylic acid [poly-(I:C)] or a cocktail of cytokines (e.g., IL-4 and IL-13) to mimic an inflammatory state and then measure the effect of the test compound on the release of inflammatory mediators.

For assessing antimicrobial properties, a standard panel of clinically relevant bacterial and fungal strains is employed. This includes Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus mutans, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Standard assays include the determination of the Minimum Inhibitory Concentration (MIC) and

V. in Vivo Preclinical Studies Utilizing Animal Models of Cannabigerolic Acid Monomethyl Ether

Selection and Validation of Animal Models for Cannabinoid Research

The selection of an appropriate animal model is a critical step in preclinical cannabinoid research, ensuring the translational relevance of findings to human physiology and disease. The choice depends on the specific research question, the biological system under investigation, and the inherent advantages and limitations of each model.

Rodents, particularly mice and rats, are the most extensively used animal models in cannabinoid research due to their physiological and genetic similarities to humans, well-understood biology, and the availability of established behavioral and disease paradigms. mdpi.comnih.gov

Genetic and Physiological Similarities: The endocannabinoid system (ECS), including cannabinoid receptors (CB1 and CB2), their endogenous ligands, and metabolic enzymes, is highly conserved between rodents and humans, making them suitable for studying the mechanisms of action of cannabinoids. plos.org

Validated Behavioral Assays: A battery of validated tests exists to assess the effects of cannabinoids on pain, cognition, anxiety, and motor function. The "cannabinoid tetrad" is a classic example, measuring hypolocomotion, catalepsy, analgesia, and hypothermia to determine if a compound has cannabinoid-like properties. plos.orgmdpi.com

Disease Modeling: Researchers have developed and refined numerous rodent models that mimic human diseases, such as epilepsy, neurodegenerative disorders (e.g., Parkinson's, Alzheimer's, Huntington's disease), cancer, and inflammatory conditions. newphaseblends.comresearchgate.netnih.govnih.gov These models are invaluable for evaluating the therapeutic potential of cannabinoids. For instance, the Scn1a+/- mouse model is used for Dravet syndrome to test anticonvulsant effects. researchgate.net

Self-Administration Paradigms: To study the rewarding and addictive properties of cannabinoids, intravenous self-administration models have been developed, primarily in rats and more recently in mice, often using synthetic agonists like WIN55212-2. newphaseblends.comnih.gov

Table 1: Comparison of Rodent Models in Cannabinoid Research

FeatureMouse ModelsRat Models
Primary Advantages Availability of genetic knockout/transgenic lines, lower cost, faster breeding cycle.Larger size facilitates surgical procedures (e.g., catheterization, microdialysis), more complex behavioral repertoire.
Common Applications Investigating genetic basis of ECS function, high-throughput screening, modeling genetic diseases. plos.orgNeurobehavioral studies, self-administration and addiction models, pharmacokinetic studies. mdpi.com
Limitations Small size can be challenging for certain surgical techniques, shorter lifespan for long-term studies. newphaseblends.comFewer genetic manipulation tools compared to mice, higher housing and maintenance costs.

The zebrafish (Danio rerio) has emerged as a powerful and complementary in vivo model for cannabinoid research, offering distinct advantages for large-scale and developmental studies. mdpi.comnih.gov

Genetic Homology: The zebrafish genome shares significant similarity with the human genome, and its endocannabinoid system is well-conserved. colab.wsnih.gov The zebrafish CB1 receptor protein, for example, shows high similarity to its human counterpart. nih.gov

Rapid Development and Transparency: Zebrafish embryos develop externally and are transparent, allowing for real-time visualization of organ development and cellular processes under the influence of cannabinoids. colab.wsnih.gov This is particularly useful for studying neurodevelopmental effects. mdpi.com

High-Throughput Screening: Their small size, rapid reproduction, and large clutch sizes make zebrafish ideal for high-throughput screening of the toxicity and pharmacological activity of novel cannabinoid compounds before advancing to more complex mammalian models. colab.wsresearchgate.net

Disease Modeling: Genetic and chemical methods can be used to induce disease states in zebrafish, such as epilepsy or nociception, providing a platform to test the therapeutic efficacy of cannabinoids. colab.wsfrontiersin.org For example, pentylenetetrazole (PTZ) is widely used to induce seizure-like behavior in zebrafish larvae. frontiersin.org

Table 2: Advantages of Zebrafish Models for Cannabinoid Research

FeatureDescription
3Rs Principle Complies with the ethical principles of Replacement, Reduction, and Refinement in animal research. nih.gov
Developmental Studies External and transparent embryonic development allows for detailed study of cannabinoid effects on organogenesis. colab.wsnih.gov
Cost and Speed Lower maintenance costs and faster life cycle compared to rodents enable rapid and large-scale experiments. nih.gov
Genetic Tractability Ease of genetic modification allows for the creation of knockout or transgenic lines to study specific components of the ECS. colab.ws

Pharmacological Effects in Animal Systems (e.g., Neuroprotection as observed with related Cannabinoids)

A thorough review of the scientific literature indicates that there are currently no published in vivo studies investigating the specific pharmacological effects of Cannabigerolic acid monomethyl ether (CBGAM-M) in animal models. Research on closely related compounds like Cannabigerolic acid (CBGA) and Cannabigerol (B157186) (CBG) has shown neuroprotective effects in various animal models of neurodegeneration. nih.govresearchgate.netnih.gov For instance, studies on CBG have demonstrated antioxidant and anti-inflammatory properties in models of Huntington's disease and multiple sclerosis. nih.govnewphaseblends.com However, these findings cannot be directly extrapolated to CBGAM-M without dedicated preclinical investigation. Future research is needed to determine if CBGAM-M exhibits similar or distinct pharmacological activities, such as neuroprotection, in validated animal systems.

Studies on Specific Biological Processes and Disease Models in Animal Systems

There is a notable absence of published research on the effects of this compound (CBGAM-M) on specific biological processes or in animal models of disease. While its parent compound, CBGA, has been studied in mouse models of epilepsy and Alzheimer's disease, showing both anticonvulsant and cognitive-enhancing potential, respectively, no such data exists for CBGAM-M. researchgate.netnih.govresearchgate.net The unique methylation of the CBGA molecule could significantly alter its pharmacokinetic profile and interaction with biological targets. Therefore, dedicated in vivo studies using established animal models of disease are required to elucidate the potential therapeutic applications of this compound.

Vi. Advanced Analytical Methodologies for Cannabigerolic Acid Monomethyl Ether Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. For cannabinoid analysis, liquid and gas chromatography, as well as supercritical fluid techniques, are the most prominent methods.

High-Performance Liquid Chromatography (HPLC) is a preferred method for cannabinoid analysis because it can separate and quantify compounds in their native acidic and neutral forms without the need for chemical modification. nih.govunimore.it This is particularly crucial for thermally unstable molecules like CBGAM. The analysis is typically performed in reverse-phase mode, utilizing a non-polar stationary phase, most commonly a C18 column, which demonstrates high resolution for differentiating between various cannabinoids. nih.govnih.gov

The mobile phase usually consists of a gradient mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is often achieved using an ultraviolet (UV) or Diode Array Detector (DAD). unimore.it Acidic cannabinoids typically show UV absorption peaks around 270 nm and 310 nm, while neutral cannabinoids absorb at about 220 nm. nih.gov An analytical standard for CBGAM shows a maximum UV absorbance (λmax) at 225 nm. caymanchem.com The ability of HPLC to differentiate between acidic and neutral cannabinoids makes it a superior choice for accurately determining the chemical profile of cannabis extracts containing CBGAM. nih.gov

Table 1: HPLC Parameters for Cannabinoid Analysis

Parameter Typical Specification Rationale for CBGAM Analysis
Technique Reverse-Phase HPLC Allows for analysis of both acidic (CBGAM) and neutral cannabinoids without derivatization. unimore.it
Stationary Phase C18 Column Provides high resolution and selectivity for separating structurally similar cannabinoids. nih.gov
Mobile Phase Acetonitrile/Methanol and acidified Water Efficiently elutes a wide range of cannabinoids from the column. nih.govnih.gov

| Detector | UV/DAD | Cost-effective and reliable for quantification, though less specific than Mass Spectrometry. nih.govunimore.it |

Gas Chromatography (GC) is a powerful and well-established separation technique, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for cannabinoid analysis. mdpi.comljmu.ac.uk However, a significant limitation of GC for analyzing acidic cannabinoids like CBGAM is the high temperature (typically around 250-280°C) of the injection port. unimore.itmdpi.com These temperatures cause the thermal decarboxylation of acidic cannabinoids, converting them into their corresponding neutral forms. mdpi.comunibo.it

Consequently, direct GC analysis does not measure the amount of CBGAM present in the sample but rather the total concentration after its conversion to Cannabigerol (B157186) Monomethyl Ether (CBGM). This provides an inaccurate representation of the native cannabinoid profile. unimore.it To accurately quantify acidic cannabinoids using GC, a derivatization step, most commonly silylation, is required prior to analysis. mdpi.comunibo.it This process replaces the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, creating a more thermally stable derivative that can pass through the GC system intact. unibo.it

Supercritical Fluid Extraction (SFE) has emerged as an efficient and environmentally friendly ("green") technique for isolating cannabinoids and terpenes from cannabis plant material. nih.govcannabissciencetech.com The method most commonly uses carbon dioxide (CO₂) which, when heated and pressurized beyond its critical point, enters a supercritical state, exhibiting properties of both a liquid and a gas. extractionmagazine.com This supercritical CO₂ is an excellent non-polar solvent for extracting cannabinoids. cannabissciencetech.com

The selectivity of SFE can be finely tuned by modulating pressure and temperature, allowing for the fractionation of different compound classes. nih.gov For more polar compounds, a co-solvent such as ethanol (B145695) is often added to the supercritical CO₂. unimore.itextractionmagazine.com SFE is highly advantageous as it avoids the use of hazardous organic solvents and produces extracts with no solvent residue, making it a preferred method for preparing pure products for subsequent analysis by techniques like HPLC or GC. cannabissciencetech.com Research has demonstrated the successful use of SFE for the quantitative isolation of cannabinoids prior to their identification by mass spectrometry, including the identification of CBGAM. researchgate.net

Mass Spectrometry (MS)-Based Approaches

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method (hyphenation), it provides a high degree of sensitivity and specificity for identifying and quantifying compounds like CBGAM.

The combination of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry like Quadrupole Time-of-Flight (qToF), is the gold standard for cannabinoid analysis. nih.govresearchgate.net These techniques offer unparalleled specificity and sensitivity, allowing for the confident identification and quantification of cannabinoids even at low concentrations in complex matrices. nih.govnih.gov

Ultra-High-Performance Liquid Chromatography (UPLC), a higher-pressure and higher-resolution version of HPLC, when coupled with qToF-MS (UPLC-qToF), provides highly accurate mass measurements. spectroscopyonline.com This enables the determination of an unknown compound's elemental formula. Research has successfully applied HPLC-MS/MS and UPLC-qToF to identify CBGAM in cannabis extracts. researchgate.net The identification of CBGAM was confirmed by its quasimolecular ion [M+H]⁺ and its characteristic fragmentation patterns, which were similar to those of Cannabigerol (CBG) but corresponded to the mass of the monomethyl ether derivative. A key fragmentation observed was the loss of a methyl group, further supporting the identification. researchgate.net

Table 2: Mass Spectrometry Data for CBGAM Identification

Ion / Fragment m/z (mass-to-charge ratio) Method of Observation Significance
[M+H]⁺ (Quasimolecular Ion) 375.25 HPLC-MS/MS, UPLC-qToF Confirms the molecular weight of CBGAM (374.5 g/mol ). caymanchem.comresearchgate.net
[M-CH₃]⁺ ~360 HPLC-MS/MS Fragmentation pattern showing the loss of a methyl group, supporting the monomethyl ether structure. researchgate.net
[M-H₂O]⁺ ~357 HPLC-MS/MS Common fragmentation showing the loss of a water molecule.

| [M-CO₂]⁺ | ~331 | HPLC-MS/MS | Fragmentation showing the loss of the carboxylic acid group (decarboxylation). researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the comprehensive chemical profiling of volatile and semi-volatile compounds in cannabis extracts. ljmu.ac.ukchromatographyonline.com While HPLC-MS is superior for analyzing native acidic cannabinoids, GC-MS is the industry standard for analyzing other compound classes like terpenes and residual solvents. chromatographyonline.com

When analyzing a cannabis sample by GC-MS without prior derivatization, CBGAM will be decarboxylated to its neutral form, CBGM. The resulting mass spectrum of CBGM can then be used for its identification, often by comparison to spectral libraries. unibo.itnih.gov Therefore, a GC-MS analysis can confirm the presence of the CBGAM backbone structure (as CBGM) and simultaneously provide a detailed profile of the sample's terpenes and other volatile constituents, offering a holistic chemical snapshot of the extract. chromatographyonline.commdpi.com

Optimization of Mass Spectrometry Conditions for Cannabinoid Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful tool for cannabinoid analysis due to its high sensitivity and selectivity, eliminating the need for derivatization that is often required in gas chromatography-mass spectrometry (GC-MS). cuny.edu The optimization of MS conditions is a critical step in developing robust analytical methods for cannabinoids like CBGAM.

Key parameters that are typically optimized include the mobile phase composition, flow rate, and column temperature. For instance, a common mobile phase combination involves an aqueous solution with an acid modifier like formic acid (Mobile Phase A) and an organic solvent such as acetonitrile, also with formic acid (Mobile Phase B). cuny.edu The gradient elution program, which involves varying the ratio of Mobile Phase A to Mobile Phase B over the course of the analysis, is carefully tailored to achieve optimal separation of the cannabinoids present in the sample. cuny.edu Column temperature is another important factor, with temperatures around 40-50°C often being used to ensure efficient separation. cuny.edu

In tandem mass spectrometry (MS/MS), the selection of precursor and product ion transitions is paramount for achieving high selectivity and sensitivity. For CBGAM, the quasimolecular ion [M+H]+ is typically selected as the precursor ion. researchgate.net The fragmentation of this ion in the collision cell produces characteristic product ions. A notable fragmentation pathway for acidic cannabinoids like CBGAM is the loss of a carboxyl group (44 u), which is a common indicator of this class of compounds. researchgate.net The loss of a methyl group has also been observed in the fragmentation of CBGAM. researchgate.net The optimization process involves analyzing various fragment ions and selecting the most intense and specific transitions for quantification and confirmation. cuny.edu

The choice of ionization source and its settings also significantly impacts the analytical outcome. Electrospray ionization (ESI) is commonly used for LC-MS analysis of cannabinoids. Optimization of ESI parameters, such as sheath gas pressure, auxiliary gas flow, sweep gas flow, capillary temperature, and spray voltage, is essential for maximizing the ionization efficiency of the target analyte and thus enhancing sensitivity. mdpi.com

Table 1: Exemplary Optimized LC-MS/MS Parameters for Cannabinoid Analysis

ParameterOptimized Condition
Liquid Chromatography
ColumnC18 Reverse Phase
Mobile Phase A0.1% Formic Acid in Water cuny.edu
Mobile Phase B0.1% Formic Acid in Acetonitrile cuny.edu
Flow Rate0.4 - 0.5 mL/min cuny.edu
Column Temperature40 - 50 °C cuny.edu
Injection Volume1 - 5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (CBGAM)[M+H]+
Key FragmentationsLoss of CO2 (44 u) researchgate.net, Loss of CH3 researchgate.net
Sheath Gas Pressure50 - 60 arbitrary units mdpi.com
Auxiliary Gas Flow13 - 25 arbitrary units mdpi.com
Capillary Temperature260 - 300 °C mdpi.com

Spectroscopic Methods for Structural Elucidation (e.g., NMR, UV-Vis, IR)

While mass spectrometry is excellent for identification and quantification, spectroscopic methods are indispensable for the unambiguous structural elucidation of compounds like CBGAM. taylorandfrancis.com These techniques provide detailed information about the molecule's chemical structure, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise arrangement of atoms within a molecule. semanticscholar.org Both ¹H and ¹³C NMR are utilized to piece together the carbon-hydrogen framework. For CBGAM, specific chemical shifts and coupling constants in the NMR spectrum would confirm the presence of the geranyl group, the olivetolic acid core, and the distinguishing methoxy (B1213986) group. While specific NMR data for CBGAM is not extensively published in readily available literature, the analysis would be compared to the well-documented spectra of related cannabinoids like cannabigerolic acid (CBGA) and cannabigerol (CBG) to identify the unique signals corresponding to the methyl ether modification. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. Cannabinoids exhibit characteristic UV absorbance maxima. For cannabigerolic acid monomethyl ether, a UV λmax has been reported at 225 nm. caymanchem.comcaymanchem.com This information can be used as a preliminary identification tool and for quantification purposes using a UV detector in liquid chromatography.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. taylorandfrancis.com In the case of CBGAM, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carboxylic acid (C=O and O-H) group, aromatic C-H bonds, and the ether (C-O-C) linkage of the methoxy group. The presence and position of these bands provide confirmatory evidence for the compound's structure.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved DataStructural Interpretation
¹H NMR Conforms to expected structure caymanchem.comProvides detailed information on the proton environment, confirming the connectivity of the geranyl and olivetolic acid moieties.
¹³C NMR Not explicitly detailed in search resultsWould provide a complete carbon skeleton map, confirming the number and type of carbon atoms.
UV-Vis λmax: 225 nm caymanchem.comcaymanchem.comIndicates the presence of conjugated π systems within the molecule.
IR Conforms to expected structure caymanchem.comConfirms the presence of key functional groups such as hydroxyl, carboxylic acid, and ether groups.
Mass Spec M-H+: 373.2 caymanchem.comConfirms the molecular weight of the deprotonated molecule.

Development and Utilization of Analytical Reference Standards for this compound

The availability of high-purity, well-characterized analytical reference standards is a cornerstone of accurate and reliable cannabinoid analysis. sigmaaldrich.com These standards are essential for method development, validation, instrument calibration, and routine quality control.

A certified reference material (CRM) for CBGAM would be produced through a rigorous process. caymanchem.com This typically involves the synthesis or isolation of the compound, followed by extensive purification, often using techniques like preparative liquid chromatography. researchgate.net The purified material then undergoes comprehensive characterization to confirm its identity and determine its purity. This characterization involves a battery of analytical techniques, including those discussed above: NMR, MS, UV-Vis, and IR spectroscopy. researchgate.net

The certified value of the reference standard is established with a stated uncertainty, and its traceability to national or international standards is documented. caymanchem.com The availability of such a standard for CBGAM allows laboratories to:

Confirm the identity of CBGAM in unknown samples by comparing retention times and mass spectra.

Accurately quantify the concentration of CBGAM in various matrices.

Validate analytical methods by assessing parameters such as accuracy, precision, linearity, and limits of detection and quantification.

Perform system suitability checks to ensure the analytical instrumentation is performing correctly.

Commercial suppliers of analytical standards play a crucial role in making these materials accessible to the scientific community. caymanchem.comcerilliant.comlgcstandards.com These standards are often provided as solutions in a specified solvent, such as acetonitrile, at a certified concentration. caymanchem.comcaymanchem.com

Vii. Synergistic Interactions and Entourage Effects of Cannabigerolic Acid Monomethyl Ether

Interactions with Other Phytocannabinoids in Complex Extracts

Direct experimental data on the interactions between CBGAM and other phytocannabinoids is currently absent from scientific literature. However, studies on its structural relatives, CBG and CBGA, provide a foundation for potential synergistic activities. The entourage effect hypothesis suggests that cannabinoids in whole-plant extracts can yield more significant therapeutic outcomes than isolated compounds. medicalnewstoday.com For example, a study on breast cancer cells found that a whole cannabis extract demonstrated superior efficacy in inhibiting cancer cell growth compared to pure THC, an effect attributed to the presence of other cannabinoids like CBG and THCA. medicalnewstoday.com

Research into CBG and CBGA has revealed specific synergistic interactions with other cannabinoids:

Neuroprotection: In combination with Cannabichromene (CBC) and Cannabinol (CBN), CBG was shown to significantly mitigate the toxic effects of the Aβ protein in nerve cells, suggesting a potential synergistic role in neuroprotection. nih.gov Furthermore, CBG administered with CBD exhibited enhanced antioxidant activity and restored serotonin (B10506) levels in mouse cortices, pointing to potent neuroprotective and anti-inflammatory properties when combined. researchgate.netresearchgate.net

Anticancer Activity: A combination of CBG and CBD was found to be more effective at inducing cell death and reducing the invasion of glioblastoma stem cells than a CBD and THC combination. nih.gov

Anticonvulsant Effects: Studies have shown that CBGA can potentiate the anticonvulsant efficacy of clobazam, a medication used in treating epilepsy. nih.gov This finding is significant as many artisanal cannabis products used for intractable epilepsy contain acidic cannabinoids like CBGA. nih.gov

Anti-nausea Effects: Research indicates a complex interaction between CBG and CBD regarding nausea. CBG has been shown to antagonize the anti-nausea effects of CBD at the 5-HT1A receptor level, highlighting that not all synergistic interactions are necessarily additive or beneficial for all therapeutic targets. nih.gov

Table 1: Summary of Experimental Synergistic Interactions of Related Cannabinoids (CBG/CBGA)

Interacting Compounds Model/System Observed Synergistic Effect Potential Therapeutic Area
CBG, CBC, CBN PC12 Nerve Cells Mitigated toxic effects of Aβ protein. nih.gov Neurodegenerative Disease
CBG, CBD Glioblastoma Stem Cells More effective at inducing cytotoxicity and reducing invasion than CBD + THC. nih.gov Cancer
CBG, CBD Mouse Cortices / Astrocytes Restored serotonin levels and showed antioxidant activity. researchgate.net Neuroinflammation
CBGA, Clobazam Mouse Model of Dravet Syndrome Potentiated anticonvulsant effects against seizures. Epilepsy
CBG, CBD Animal Models (Shrews, Rats) CBG antagonized the anti-nausea effects of CBD. nih.gov Nausea/Vomiting

Interactions with Non-Cannabinoid Compounds (e.g., Terpenes, Flavonoids)

The entourage effect extends beyond cannabinoid-cannabinoid interactions to include non-cannabinoid compounds like terpenes and flavonoids. euphoriaextractions.comnih.gov These molecules contribute to the aroma and flavor of cannabis and possess their own biological activities. euphoriaextractions.comwikipedia.org It is theorized that they can work in concert with cannabinoids to improve therapeutic outcomes. researchgate.net Terpenes, for instance, may enhance the permeability of the blood-brain barrier, thereby improving the pharmacokinetics of cannabinoids like THC. medchemexpress.com

While no studies have specifically investigated the interactions of CBGAM with terpenes or flavonoids, the principles of the entourage effect provide a framework for hypothesizing such synergies.

Terpenes: Over 20,000 terpenes are known in nature, and they are found in many plants besides cannabis. medchemexpress.com Terpenes like β-caryophyllene, for example, can bind to cannabinoid receptors and exert anti-inflammatory effects. medchemexpress.comnih.gov The presence of such compounds in a complex extract could create a unique pharmacological profile by acting on different targets or modulating the activity of cannabinoids at their primary receptors.

Flavonoids: Flavonoids are another class of compounds found in cannabis that are under-studied in the context of the entourage effect. nih.gov Like terpenes, they have their own therapeutic properties, including antioxidant and anti-inflammatory effects, which could complement the activities of cannabinoids. nih.gov

Future research on CBGAM should analyze its effects in combination with various terpenes and flavonoids to determine if these compounds can potentiate or modulate its biological activity.

Theoretical Frameworks and Experimental Designs for Multicomponent Synergy Studies

Studying the synergistic interactions of a compound like CBGAM within a complex botanical mixture presents significant challenges. The number of possible combinations grows exponentially with the number of components, making comprehensive testing difficult. jst.go.jpnih.gov Therefore, robust theoretical frameworks and efficient experimental designs are essential to identify and quantify synergistic effects. jst.go.jpnih.gov

Theoretical Frameworks: The foundational concept for analyzing drug interactions is synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects. euphoriaextractions.com This is distinct from an additive effect (sum of individual effects) and an antagonistic effect (combined effect is less than the sum). The combination index (CI) model, based on the mass-action law, is a common method used to quantify these interactions. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Experimental Designs: Preclinical studies of multi-component combinations are crucial for developing new therapeutics. nih.gov Designing these experiments effectively is key to navigating the high dimensionality of the problem.

Dose-Response Surface Analysis: To understand the interactions between multiple drugs, a dose-response surface provides a comprehensive description of their combined effects across various concentrations. nih.gov Experimental designs must be chosen to explore this surface with high accuracy using a reasonable number of samples. nih.gov

In Vitro Assays: Initial screening is typically performed using in vitro cell-based assays. For example, to test for synergistic anticancer effects, researchers might treat cancer cell lines with CBGAM, another cannabinoid (e.g., CBD), and a combination of the two at various molar ratios. nih.gov Cell viability would then be measured, and the results analyzed using the combination index model to determine if the interaction is synergistic, additive, or antagonistic. nih.gov

Functional ANOVA: For high-dimensional studies involving many components, advanced statistical methods are needed. Functional analysis of variance (ANOVA) combined with information from signaling networks can be used to estimate the dose-response relationship in silico, helping to design optimal experiments that explore the dose-effect surface with the smallest possible sample size. jst.go.jpnih.gov This approach utilizes data from single-compound experiments and a few combinations to predict the most informative combinations to test in the lab. nih.gov

These frameworks and designs provide a clear path forward for systematically investigating the synergistic potential of Cannabigerolic acid monomethyl ether. Such studies would be instrumental in determining if CBGAM plays a significant role in the entourage effect and could unveil new therapeutic possibilities for cannabis-based medicines.

Viii. Future Research Directions and Emerging Paradigms for Cannabigerolic Acid Monomethyl Ether

Comprehensive Chemical Profiling and Characterization in Diverse Cannabis Chemotypes

The concentration and presence of CBGAM are presumed to vary significantly across different cannabis strains, or chemotypes, influenced by genetic and environmental factors. To date, CBGAM has been identified in certain cannabis extracts, often as a minor component. For instance, early studies successfully isolated CBGAM from a domestic cannabis strain using column chromatography. jst.go.jp More recent investigations using advanced analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have also confirmed its presence in cannabis extracts. researchgate.net

However, a systematic and comprehensive chemical profiling of CBGAM across a wide array of cannabis chemotypes is a fundamental prerequisite for future research. This involves:

Quantitative Analysis: Developing and validating robust quantitative methods to determine the concentration of CBGAM in various plant materials (flowers, leaves) and extracts. This will help identify high-CBGAM producing chemotypes, which could be selectively bred for enhanced production.

Chemotype Surveys: Conducting large-scale screening of genetically diverse cannabis populations to map the distribution and variability of CBGAM content. Studies have successfully profiled dozens of compounds in cannabis extracts, but specific attention to minor cannabinoids like CBGAM is often limited. nih.govskyhio.com Future work should explicitly include CBGAM in these comprehensive analyses.

Correlation Studies: Investigating the relationship between the genetic makeup of a cannabis plant (genotype) and its chemical profile (chemotype), with a specific focus on the biosynthesis of CBGAM. This can help in identifying the genetic markers associated with CBGAM production.

A thorough understanding of CBGAM's prevalence will serve as a cornerstone for all subsequent pharmacological and biosynthetic research.

Elucidation of Detailed Molecular Mechanisms and Pharmacological Targets

The pharmacological profile of CBGAM is currently unknown. In contrast, its parent compound, CBG, has been studied more extensively, revealing a complex mechanism of action. CBG is known to interact with multiple molecular targets, including cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels, and serotonin (B10506) 5-HT1A receptors. nih.govnih.govresearchgate.net It acts as a partial agonist at CB1 and CB2 receptors and may modulate the effects of other cannabinoids. nih.govmdpi.com

Future research must focus on delineating the specific molecular interactions of CBGAM:

Receptor Binding Assays: Performing comprehensive binding and functional assays to determine the affinity and efficacy of CBGAM at a wide range of receptors, including cannabinoid receptors, G-protein coupled receptors (GPCRs) like GPR55, and other targets known to be modulated by cannabinoids. researchgate.net

Enzyme Inhibition Studies: Investigating the potential of CBGAM to inhibit key enzymes involved in inflammation and neurotransmission, such as cyclooxygenase (COX-1 and COX-2) and fatty acid amide hydrolase (FAAH). nih.govmdpi.com

In Silico Modeling: Utilizing computational docking studies to predict the binding of CBGAM to the three-dimensional structures of potential protein targets. This can provide insights into its mechanism of action and guide further experimental validation. colab.ws

Uncovering the molecular targets of CBGAM is crucial to understanding its potential physiological effects and identifying promising avenues for therapeutic development.

Exploration of Novel Biosynthetic Pathways and Synthetic Biology Approaches

CBGAM is the monomethyl ether derivative of CBGA, the key precursor to major cannabinoids like Δ⁹-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). jst.go.jpcannabisclinicians.org The biosynthesis of CBGA itself is well-characterized, involving the prenylation of olivetolic acid with geranyl pyrophosphate, a reaction catalyzed by an aromatic prenyltransferase. cannabisclinicians.orgnih.gov The formation of CBGAM likely involves an additional enzymatic step—a methylation reaction catalyzed by a methyltransferase enzyme that acts on the CBGA substrate.

Future research in this area should pursue two main tracks:

Elucidation of the Natural Biosynthetic Pathway: Identifying and characterizing the specific methyltransferase enzyme(s) in Cannabis sativa responsible for converting CBGA to CBGAM. This would involve transcriptomic analysis of high-CBGAM-producing chemotypes to identify candidate genes, followed by heterologous expression and enzymatic assays to confirm function.

Development of Synthetic Biology Platforms: Engineering microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) to produce CBGAM. manchester.ac.uknih.gov This approach, which has shown promise for producing CBGA and other cannabinoids, offers a sustainable and scalable alternative to agricultural production. nih.govlabiotech.eu By introducing the genes for the CBGA pathway along with the newly identified methyltransferase, it would be possible to create a microbial cell factory for de novo CBGAM synthesis. researchgate.netfrontiersin.orgnih.gov

These bio-engineering strategies could provide a reliable source of pure CBGAM for extensive pharmacological testing and potential commercial application.

Development of Advanced Analytical Tools for Trace Analysis and Metabolomics

Given that CBGAM is typically found in low concentrations, the development of highly sensitive and specific analytical methods is paramount. Current methods like HPLC-MS/MS have been used to identify CBGAM, often by analyzing its characteristic fragmentation patterns, such as the loss of a carboxyl group (44 u) and a methyl group. researchgate.net

Future advancements should focus on:

Enhanced Sensitivity: Improving the limits of detection (LOD) and quantification (LOQ) to accurately measure trace amounts of CBGAM in complex biological matrices like plant tissue, plasma, and urine.

High-Throughput Screening: Creating rapid analytical methods suitable for screening large numbers of cannabis samples or microbial strains in breeding and synthetic biology programs.

Metabolomics Integration: Incorporating CBGAM into broader metabolomics workflows. nih.gov Widely targeted metabolomics can identify hundreds of metabolites in cannabis, and ensuring CBGAM is part of these analyses will help to understand its relationship with other metabolic pathways within the plant. nih.govnih.gov This systems-level view can reveal how different environmental or genetic factors influence the entire cannabinoid profile, including CBGAM.

Advanced analytical tools are the enabling technology that will underpin progress in all other areas of CBGAM research.

Comparative Pharmacological Studies with Related Cannabinoids and Their Derivatives

To understand the unique potential of CBGAM, its pharmacological profile must be directly compared to that of its close chemical relatives, primarily CBGA and its decarboxylated form, CBG. Studies on CBGA have revealed its own set of biological activities, including potential neuroprotective effects and the ability to inhibit cholinesterase enzymes, which is relevant for Alzheimer's disease research. nih.gov CBG has demonstrated a broad range of preclinical effects, including anti-inflammatory, neuroprotective, and antibacterial properties. nih.govresearchgate.net

Future research should include head-to-head comparative studies to evaluate:

Receptor Affinity and Efficacy: Directly comparing the binding affinities and functional activities of CBGAM, CBGA, and CBG at key receptors (e.g., CB1, CB2, 5-HT1A, PPARs).

In Vitro Cellular Assays: Assessing and comparing their effects on cellular processes such as inflammation, cell proliferation, and oxidative stress in various cell models.

In Vivo Animal Models: Evaluating the comparative efficacy and potency of these cannabinoids in preclinical models of disease, such as inflammatory bowel disease, neurodegeneration, and metabolic disorders.

These comparative studies will be essential to determine whether CBGAM possesses a unique or improved therapeutic profile compared to other more abundant cannabinoids.

Table 1: Comparative Pharmacological Targets of Related Cannabinoids

Target Cannabigerol (B157186) (CBG) Cannabigerolic Acid (CBGA) Cannabigerolic Acid Monomethyl Ether (CBGAM)
CB1 Receptor Partial Agonist nih.gov Activity not well-defined To be determined
CB2 Receptor Partial Agonist nih.gov Activity not well-defined To be determined
5-HT1A Receptor Antagonist nih.gov Activity not well-defined To be determined
Alpha-2 Adrenoceptor Agonist researchgate.net Activity not well-defined To be determined
COX-1/COX-2 Inhibitor nih.gov Inhibitor nih.gov To be determined
Cholinesterases (AChE/BuChE) Not extensively studied Inhibitor nih.gov To be determined

| TRP Channels | Modulator nih.gov | Activity not well-defined | To be determined |

This table illustrates the current knowledge gaps for CBGAM and provides a framework for future comparative studies.

Integration of Omics Technologies in Cannabinoid Research

A holistic understanding of CBGAM's role in the cannabis plant and its potential effects on human biology requires the integration of multiple "omics" technologies. nih.gov This systems-biology approach connects information from different biological layers to build a comprehensive picture. researchgate.net

Key omics strategies for future CBGAM research include:

Genomics: Using genome-wide association studies (GWAS) in diverse cannabis populations to identify genes and genetic variations linked to high levels of CBGAM production.

Transcriptomics: Analyzing the gene expression profiles (mRNA) of high- vs. low-CBGAM-producing plants to pinpoint the specific genes (like methyltransferases) that are upregulated and involved in its biosynthesis.

Proteomics: Identifying and quantifying the proteins present in different chemotypes to confirm the expression of enzymes in the CBGAM biosynthetic pathway.

Metabolomics: As mentioned earlier, profiling the complete set of metabolites to understand how the production of CBGAM is correlated with other cannabinoids, terpenes, and flavonoids. nih.gov

By integrating these multi-omics datasets, researchers can build predictive models that connect the plant's genetic potential to its final chemical output, including the synthesis of rare cannabinoids like CBGAM. nih.gov This powerful approach will accelerate the discovery of its biosynthetic pathways and biological functions.

Q & A

Basic: What analytical methods are recommended for the identification and quantification of CBGAM in Cannabis sativa extracts?

Methodological Answer:
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for resolving CBGAM from structurally similar cannabinoids. Key parameters include:

  • Column selection: Use a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm) to separate acidic and neutral cannabinoids .
  • Ionization mode: Electrospray ionization (ESI) in negative mode enhances sensitivity for carboxylated cannabinoids like CBGAM .
  • Fragmentation analysis: Monitor diagnostic ions (e.g., m/z 317 [M−CH3−H]⁻ for CBGAM) to differentiate it from cannabigerolic acid (CBGA) .
    Validation: Include spike-and-recovery tests (≥90% recovery) and limit of quantification (LOQ ≤ 0.1 ng/mL) to ensure reproducibility in complex matrices .

Basic: How does the biosynthetic pathway of CBGAM differ from that of CBGA in Cannabis sativa?

Methodological Answer:
CBGAM is synthesized via methylation of CBGA at the carboxylic acid group, catalyzed by a putative S-adenosylmethionine (SAM)-dependent methyltransferase. Key experimental approaches include:

  • Isotopic labeling: Track incorporation of ¹³C-methyl groups from SAM into CBGAM using NMR .
  • Gene silencing: Knock down candidate methyltransferase genes in hemp cell cultures and quantify CBGAM/CBGA ratios via LC-MS .
    Contradictions: Shoyama et al. (1970) observed CBGAM in trace amounts, suggesting low enzymatic activity or instability under standard growth conditions .

Advanced: What experimental strategies can resolve discrepancies in reported bioactivity data for CBGAM across studies?

Methodological Answer:
Discrepancies often arise from:

  • Isomeric impurities: CBGAM’s structural analogs (e.g., cannabigerolic acid ethyl ether) may co-elute during analysis. Use chiral columns or ion mobility spectrometry to isolate CBGAM .
  • Instability: CBGAM degrades under light/heat. Validate storage conditions (e.g., -80°C in amber vials with nitrogen overlay) and quantify degradation products (e.g., CBG) over time .
  • Cell model variability: Use standardized immortalized cell lines (e.g., Caco-2 for gut permeability) with controlled endocannabinoid receptor expression levels .

Advanced: How can researchers elucidate CBGAM’s interaction with non-canonical cannabinoid receptors (e.g., TRPV1 or PPARγ)?

Methodological Answer:

  • Computational docking: Predict binding affinities using crystal structures of TRPV1 (PDB: 5IS0) and PPARγ (PDB: 3DZU). Compare results with CBG to identify methylation-induced conformational changes .
  • Knockout models: Use CRISPR-Cas9 to delete TRPV1/PPARγ in murine macrophages and measure CBGAM’s anti-inflammatory effects (e.g., IL-6 suppression) .
  • Radioligand assays: Compete CBGAM against [³H]-CP55,940 in receptor-binding studies to quantify CB1/CB2 affinity .

Advanced: What are the challenges in synthesizing high-purity CBGAM for in vivo studies, and how can they be mitigated?

Methodological Answer:

  • Synthetic route: Methylate CBGA using methyl iodide/K2CO3 in DMF, but purify via preparative HPLC (≥95% purity) to remove dimethylated byproducts .
  • Stability testing: Monitor CBGAM degradation in simulated gastric fluid (pH 2.0) to optimize encapsulation (e.g., lipid nanoparticles) for oral administration .
  • Analytical rigor: Characterize synthetic CBGAM with ¹H/¹³C NMR, HRMS, and X-ray crystallography (if crystallizable) to confirm regioselective methylation .

Basic: What are the known metabolic byproducts of CBGAM in mammalian systems, and how are they detected?

Methodological Answer:

  • Phase I metabolism: Incubate CBGAM with human liver microsomes (HLMs) and NADPH. Detect demethylated CBGA via LC-MS/MS (m/z 359→315 transition) .
  • Phase II metabolism: Identify glucuronidated metabolites using β-glucuronidase treatment followed by UPLC-QTOF .
  • In vivo models: Administer ¹⁴C-labeled CBGAM to rodents and quantify radioactivity in plasma/feces .

Advanced: How can researchers address the lack of CBGAM-specific antibodies for immunohistochemical localization in plant tissues?

Methodological Answer:

  • Hapten design: Conjugate CBGAM’s methyl ether group to BSA via a carboxyl linker for immunization in rabbits .
  • Cross-reactivity testing: Validate antibodies against CBGA, CBG, and methylated analogs (e.g., CBDAM) using ELISA .
  • Tissue fixation: Optimize cryopreservation with 4% paraformaldehyde to retain CBGAM epitopes in glandular trichomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.